![molecular formula C4H8O4 B583604 D-[4-13C]Erythrose CAS No. 83434-88-2](/img/structure/B583604.png)

D-[4-13C]Erythrose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

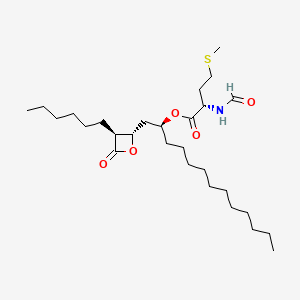

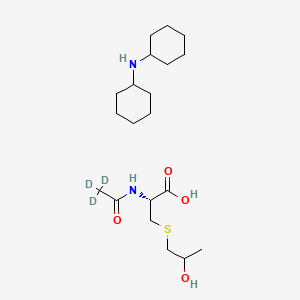

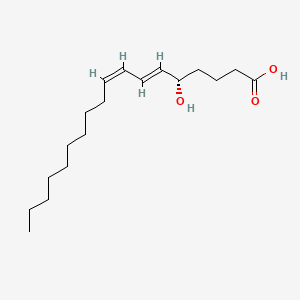

D-[4-13C]Erythrose is a modified form of a simple sugar called erythrose, with a carbon-13 isotope substitution at position 4 . It is a tetrose saccharide with the chemical formula C4H8O4. It has one aldehyde group, and is thus part of the aldose family .

Synthesis Analysis

D-[4-13C]Erythrose can be synthesized from glucose . The use of site-selectively 13C-enriched erythrose (1-, 2-, 3- and 4-13C) as a suitable precursor for 13C labeled aromatic side chains has been investigated . The erythrose approach results in more selective labeling . Another synthesis method involves the formation of new C–C bonds when an electrostatic field is applied to glycolaldehyde aqueous solutions .Molecular Structure Analysis

The molecular structure of D-Erythrose includes a total of 15 bonds. There are 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), 3 hydroxyl groups, 1 primary alcohol, and 2 secondary alcohols .Chemical Reactions Analysis

The rate data of reactions involving D-erythrose have been used for its estimation in simulated samples . The use of site-selectively 13C-enriched erythrose (1-, 2-, 3- and 4-13C) as a suitable precursor for 13C labeled aromatic side chains has been systematically investigated .Physical And Chemical Properties Analysis

D-Erythrose has a density of 1.7±0.1 g/cm3, a boiling point of 290.6±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .Aplicaciones Científicas De Investigación

Prebiotic Chemistry Research

D-[4-13C]Erythrose plays a significant role in the study of prebiotic chemistry, particularly in understanding the origins of life. Researchers use it to investigate carbonyl migrations and epimerizations under plausible prebiotic conditions . These studies help in elucidating the pathways that could lead to the formation of complex sugars and other biomolecules essential for life.

Metabolic Pathway Analysis

In metabolic studies, D-[4-13C]Erythrose is used to trace and analyze metabolic pathways. It serves as a marker to understand the flow of carbon through the Pentose Phosphate Pathway (PPP), which is crucial for producing NAD(P)H and ribose 5-phosphate, a precursor for nucleotide synthesis .

Protein Dynamics Studies

D-[4-13C]Erythrose is utilized in NMR spectroscopy for site-selective 13C labeling of proteins. This allows for detailed studies of protein dynamics at atomic resolution, including processes like ring-flips, proton-transfer, or tautomerization . Such precise labeling is essential for understanding protein function and interaction.

Osmotic Stress Response in Yeasts

Researchers use D-[4-13C]Erythrose to study the osmotic stress response in yeasts, such as Yarrowia lipolytica. The labeled erythrose helps in tracking the production of erythritol, a compound yeasts produce as an osmoprotectant under stress conditions . This research has implications for industrial fermentation processes.

Glycolaldehyde Self-Condensation

D-[4-13C]Erythrose is a key substrate in studying the self-condensation reactions of glycolaldehyde, which yield important hexoses like sorbose and tagatose. These reactions are significant for understanding the chemical evolution of carbohydrates .

Polyol Pathway Engineering

The compound is also instrumental in genetic engineering efforts aimed at optimizing the polyol pathway in microorganisms. By tracking the incorporation of the labeled erythrose, scientists can develop strategies to enhance the production of polyols like arabitol and mannitol from glycerol, which are valuable in food and pharmaceutical industries .

Safety And Hazards

Propiedades

IUPAC Name |

(2R)-oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2?,3?,4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAORJIQYMIRHF-RUVKFHFMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C([C@@H](O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-oxolane-2,3,4-triol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate](/img/structure/B583525.png)

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one](/img/structure/B583526.png)

![Cyclopentanecarboxaldehyde, 2-(1-methoxyethyl)-, [1alpha,2beta(S*)]- (9CI)](/img/no-structure.png)